molecular formula C10H14O2 B018841 (S)-2-(benzyloxy)propan-1-ol CAS No. 33106-64-8

(S)-2-(benzyloxy)propan-1-ol

Cat. No. B018841
CAS RN: 33106-64-8
M. Wt: 166.22 g/mol
InChI Key: BWCRDMRLKBPUTD-VIFPVBQESA-N
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Description

(S)-2-(benzyloxy)propan-1-ol is a chemical compound that has been studied for its various chemical properties and potential applications in different fields of chemistry.

Synthesis Analysis

  • Kraft et al. (2010) described the synthesis of related compounds starting from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, which could potentially be applied to (S)-2-(benzyloxy)propan-1-ol (Kraft, Popaj, Müller, & Schär, 2010).
  • Another synthesis method for derivatives of 1-(aryloxy)-propan-2-ols is described by Tucker and Coope (1978), providing insights into the synthesis of similar compounds (Tucker & Coope, 1978).

Molecular Structure Analysis

  • Xu et al. (2016) conducted a structural analysis of a related compound, (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, which could provide insights into the molecular structure of (S)-2-(benzyloxy)propan-1-ol (Xu, Shao, Xu, Jiang, & Yuan, 2016).

Chemical Reactions and Properties

  • The reaction of propan-2-ol in benzene catalyzed by [Ru2(CO)4(μ-H)(C4Ph4COHOCC4Ph4)] was studied by Samec and Bäckvall (2002), which could provide insights into the chemical reactions of (S)-2-(benzyloxy)propan-1-ol (Samec & Bäckvall, 2002).

Physical Properties Analysis

  • Mohan, Sastry, and Murthy (2010) conducted dielectric relaxation studies of propan-1-ol with various solvents, providing insights into the physical properties of related compounds (Mohan, Sastry, & Murthy, 2010).

Chemical Properties Analysis

Scientific Research Applications

  • Bioactivity Analysis : Xu et al. (2016) discussed a compound structurally related to (S)-2-(benzyloxy)propan-1-ol, focusing on its bioactivity against specific receptors, demonstrating the potential medicinal applications of such compounds (Xu et al., 2016).

  • Hydrogen Bond Formation : Mohan et al. (2011) and (2010) studied the hydrogen bond interactions between propan-1-ol and alkyl benzoates. These interactions affect the thermodynamic parameters and determine the stability of these mixtures, highlighting the importance of understanding molecular interactions in solution chemistry (Mohan et al., 2011), (Mohan et al., 2010).

  • Potential as Beta-Blockers : Large and Smith (1982) explored derivatives of (S)-2-(benzyloxy)propan-1-ol as potential beta-blockers, showing more potency than propranolol and demonstrating cardioselectivity in anesthetized cats (Large & Smith, 1982).

  • Antidepressant Potential : Takeuchi et al. (2003) investigated 1-aryloxy-3-piperidinylpropan-2-ols, closely related to (S)-2-(benzyloxy)propan-1-ol, for their potential as new antidepressants beyond SSRIs, due to their dual 5-HT1A receptor antagonism and serotonin reuptake inhibition properties (Takeuchi et al., 2003).

  • Radioligand Synthesis : Brady et al. (1991) discussed the synthesis of S-[11C]CGP 12177, a radioligand for studying beta-adrenergic receptors in vivo using positron emission tomography, showcasing the importance of (S)-2-(benzyloxy)propan-1-ol derivatives in medical imaging (Brady et al., 1991).

  • Catalyst in Chemical Reactions : Paczkowski and Hölderich (1997) demonstrated the use of copper-loaded catalysts in the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol under elevated pressure, showing the utility of such compounds in chemical synthesis (Paczkowski & Hölderich, 1997).

  • Lipase-Catalyzed Kinetic Resolution : Shafioul and Cheong (2012) explored the lipase-catalyzed kinetic resolution of 2-phenylpropan-1-ol derivatives, providing highly enantioselective building blocks for bio-active natural and unnatural sesquiterpenes (Shafioul & Cheong, 2012).

properties

IUPAC Name

(2S)-2-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRDMRLKBPUTD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455719
Record name (S)-2-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(benzyloxy)propan-1-ol

CAS RN

33106-64-8
Record name (S)-2-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-benzyloxylactate (9.5 g, 45.6 mmole) in anhydrous tetrahydrofuran (30 mL) was added dropwise during 30 minutes to a stirred solution of lithium aluminum hydride (1.06 g, 28 mmole) in anhydrous tetrahydrofuran (56 mL) at room temperature under argon atmosphere. Next, the mixture was stirred for 3 hours at 60° C. After cooling to 30° C., freshly prepared saturated solution of sodium sulfate (10 mL) was slowly added. The mixture was filtered and the solvent was distilled under reduced pressure. The residue was dissolved in dichloromethane (100 mL) and the solution was dried with anhydrous magnesium sulfate. The solvent then was distilled under reduced pressure. The residue was subjected to fractional vacuum distillation giving 6.2 g of colorless liquid product. NMR (d6-DMSO): 1.90 ppm (d, —CH3, 3H), 3.20-3.50 ppm (bm, —CH— and —CH2—, 3H), 4.53 ppm (s, —CH2—, 2H), 4.63 ppm (t, —OH, 1H), 7.33 ppm (m, 5H).
Name
ethyl 2-benzyloxylactate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Mohammadkhani, MM Heravi - ChemistrySelect, 2019 - Wiley Online Library
Oxalyl chloride, (COCl) 2 , as an inexpensive commercially available chemical is one of the most versatile applicable organic reagents in chemical transformations. It is also employed …

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